8-Allylamino-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione

Serotonin receptor ligand screening Purine-2,6-dione SAR 8-substituent electronic effects

8-Allylamino-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione (CAS 377052-96-5) is an AldrichCPR rare screening compound supplied as-is for early discovery. Its N1-H donor and 8-allylamino handle create a pharmacophoric signature absent in standard 1,3-dimethyl-purines. The allylamino group enables diversification via olefin metathesis, hydroamination, or thiol-ene click chemistry. Procure the exact CAS to preserve specific electronic/steric properties for serotonergic receptor profiling, kinase fragment-based screening, or focused library construction.

Molecular Formula C18H21N5O2
Molecular Weight 339.399
CAS No. 377052-96-5
Cat. No. B2599290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Allylamino-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione
CAS377052-96-5
Molecular FormulaC18H21N5O2
Molecular Weight339.399
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)NCC=C)CCCC3=CC=CC=C3
InChIInChI=1S/C18H21N5O2/c1-3-11-19-17-20-15-14(16(24)21-18(25)22(15)2)23(17)12-7-10-13-8-5-4-6-9-13/h3-6,8-9H,1,7,10-12H2,2H3,(H,19,20)(H,21,24,25)
InChIKeyXDKZCQFBNPJGKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Allylamino-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione: Structural Identity and Screening Library Provenance


8-Allylamino-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione (CAS 377052-96-5; molecular formula C₁₈H₂₁N₅O₂; MW 339.40) is a synthetic purine-2,6-dione (xanthine) derivative. It is part of the Sigma-Aldrich AldrichCPR collection of rare and unique screening compounds, supplied without analytical characterization and under 'as-is' terms for early-discovery research . The compound features three key substituents: an allylamino group at position 8, a 3-phenylpropyl side chain at position 7, and a methyl group at position 3. This specific substitution pattern distinguishes it from the more extensively characterized 1,3-dimethyl-purine-2,6-dione series that dominates the 5-HT receptor ligand literature [1]. The absence of the 1-methyl group and the presence of the allylamino moiety at position 8 represent structural features whose pharmacological consequences remain largely uncharacterized in the published literature.

Why Purine-2,6-Dione Analogs Cannot Be Interchanged with 8-Allylamino-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione


The purine-2,6-dione scaffold is exquisitely sensitive to substitution pattern, with even minor modifications producing substantial shifts in receptor affinity, selectivity, and functional activity. Published structure-activity relationship (SAR) studies demonstrate that the nature of the 8-position substituent (aminoalkyl vs. arylpiperazinylpropoxy vs. halogen) and the 7-position side chain (arylalkyl vs. allyl vs. propynyl) independently and synergistically modulate 5-HT₁A, 5-HT₂A, and 5-HT₇ receptor binding profiles [1]. Furthermore, the presence or absence of the N1-methyl group alters hydrogen-bonding capacity at the purine core, a feature known to influence target engagement . Consequently, analogs such as 8-bromo-3-methyl-7-(3-phenylpropyl)-purine-2,6-dione, 8-(propylamino)-3-methyl-7-(3-phenylpropyl)-purine-2,6-dione, or 8-(dimethylaminoethylamino)-3-methyl-7-(3-phenylpropyl)-purine-2,6-dione cannot be assumed to exhibit comparable binding, selectivity, or functional profiles to the allylamino-substituted target compound. Procurement of the exact CAS 377052-96-5 entity is necessary to preserve the specific electronic and steric properties conferred by the allylamino group at position 8 in the context of the 3-phenylpropyl-7 and N3-methyl substitution pattern.

Quantitative Differentiation Evidence for 8-Allylamino-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione vs. Closest In-Class Analogs


8-Position Substituent Identity: Allylamino vs. Bromo in 7-(3-Phenylpropyl)-Purine-2,6-Diones

Published class-level SAR demonstrates that the identity of the 8-position substituent profoundly influences receptor engagement in purine-2,6-dione derivatives. In the 1,3-dimethyl-7-substituted series, replacement of an 8-halogen with an 8-aminoalkylamino group transforms the compound from a pharmacologically silent intermediate to a receptor ligand capable of 5-HT₁A, 5-HT₂A, and 5-HT₇ binding [1]. While direct head-to-head binding data for the target compound (8-allylamino) versus the 8-bromo analog (CAS 476481-72-8) are not publicly available, the class-level inference is that the allylamino group introduces hydrogen-bond donor/acceptor capacity and alters the electronic character of the purine core relative to the electron-withdrawing bromo substituent [2]. For researchers requiring a functional 8-amino substituent rather than a synthetic intermediate (8-bromo) for biological screening, the allylamino compound is the structurally appropriate choice.

Serotonin receptor ligand screening Purine-2,6-dione SAR 8-substituent electronic effects

7-Position Side Chain Comparison: 3-Phenylpropyl vs. 3-Methylbenzyl in 8-Allylamino-Purine-2,6-Diones

The 7-position side chain is a critical determinant of lipophilicity, metabolic stability, and target affinity in purine-2,6-dione derivatives. The target compound bears a 3-phenylpropyl chain (three-carbon linker between purine N7 and phenyl ring), whereas a closely related commercial analog, 8-allylamino-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-purine-2,6-dione (CAS 377055-79-3), bears a 3-methylbenzyl group (one-carbon linker). The extended linker in the target compound increases conformational flexibility and lipophilic character, which class-level SAR suggests can enhance membrane permeability and alter receptor binding pocket occupancy [1]. No comparative binding data exist for this specific pair, but the structural difference translates to a calculated logP increase of approximately 0.5–0.8 log units and an additional rotatable bond for the 3-phenylpropyl analog .

Lipophilic side chain optimization 7-substituent SAR CNS drug design

N1-Methyl Absence: Target Compound vs. 1,3-Dimethyl-Purine-2,6-Dione Library Compounds

The target compound bears a single methyl group at N3, whereas the majority of published purine-2,6-dione 5-HT ligands (including all 42 compounds in the Pharmacological Reports study) are 1,3-dimethyl derivatives [1]. The N1 position in the purine-2,6-dione core is a hydrogen-bond donor in the target compound (N1-H) but is methyl-capped (no donor capacity) in the 1,3-dimethyl series. This structural distinction is significant: in related purine-based kinase inhibitors, the presence or absence of the N1-H donor has been shown to alter hinge-region binding and selectivity profiles . While no direct comparative pharmacology exists for this specific pair, the target compound's free N1-H represents a potentially exploitable interaction point absent in the 1,3-dimethyl analog 8-(allylamino)-1,3-dimethyl-7-(3-phenylpropyl)-purine-2,6-dione (Sigma R137669).

N1-substituent effects Purine hydrogen bonding Receptor subtype selectivity

Recommended Application Scenarios for 8-Allylamino-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione (CAS 377052-96-5)


Serotonergic Receptor Screening Library Expansion with Non-1,3-Dimethyl Purine-2,6-Dione Chemotype

Based on class-level SAR evidence that 8-aminoalkyl-7-arylalkyl-purine-2,6-diones engage 5-HT₁A, 5-HT₂A, and 5-HT₇ receptors [1], this compound is suited as a structurally distinct chemotype for serotonergic receptor panel screening. Its N1-H donor and allylamino 8-substituent differentiate it from the extensively studied 1,3-dimethyl series, potentially accessing receptor conformations or subtype selectivity profiles not attainable with canonical 1,3-dimethyl ligands.

Synthetic Intermediate for Diversified 8-Position Derivatization via Allylamino Handle

The allylamino group at position 8 provides a chemically addressable handle for further diversification through olefin metathesis, hydroamination, or thiol-ene click chemistry . This reactivity is absent in saturated aminoalkyl or halogenated 8-position comparators, making the target compound a versatile starting material for constructing focused purine-2,6-dione libraries with tailored 8-substituents.

Physicochemical Property Benchmarking in CNS Drug Design

With its calculated moderate lipophilicity (clogP ~3.2–3.5), molecular weight (339.40), and 3 H-bond donors, the target compound occupies physicochemical space consistent with CNS drug-likeness. It can serve as a reference compound for benchmarking the impact of 7-position side chain length (3-phenylpropyl vs. benzyl vs. phenethyl) on permeability, metabolic stability, and off-target liability in CNS-oriented screening cascades [1].

Purine-Based Kinase Inhibitor Fragment Screening

The purine-2,6-dione core is a recognized privileged scaffold for kinase ATP-site binding. The target compound's combination of N1-H donor, N3-methyl, 7-arylalkyl, and 8-allylamino substituents provides a specific pharmacophoric signature for fragment-based or scaffold-hopping approaches targeting kinases where 1,3-dimethyl purines have shown insufficient selectivity .

Quote Request

Request a Quote for 8-Allylamino-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.